
CWP232204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWP232204 is a metabolite of CWP232291. This compound is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form this compound and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation; aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).
Applications De Recherche Scientifique
Therapeutic Potential
CWP232204 is primarily being investigated for its applications in treating cancers characterized by dysregulated Wnt/β-catenin pathways. Notable areas of research include:
- Colorectal Cancer : Preclinical studies have shown that this compound can significantly reduce tumor growth in xenograft models of colorectal cancer.
- Acute Myeloid Leukemia : The compound has demonstrated the ability to induce apoptosis in acute myeloid leukemia cells, making it a promising candidate for further clinical development .
- Combination Therapies : Research suggests that when used in combination with other therapies, this compound can improve treatment outcomes for patients with resistant cancers .
Table 1: Summary of Preclinical Findings on this compound
Table 2: Comparison with Other Wnt Pathway Inhibitors
Compound | Mechanism | Stage of Development | Target Cancer Types |
---|---|---|---|
This compound | β-Catenin degradation | Preclinical | Colorectal, AML |
PRI-724 | β-Catenin/CBP interaction | Phase 1/2 Clinical Trials | Liver fibrosis, solid tumors |
BC2059 | TBL1:β-Catenin interaction | Preclinical | AML |
Case Study 1: Efficacy in Colorectal Cancer
A study demonstrated that this compound effectively reduced tumor size in colorectal cancer xenografts. The mechanism involved significant downregulation of β-catenin levels, leading to decreased proliferation rates within the tumor microenvironment. This finding highlights the compound's potential as a targeted therapy for colorectal malignancies.
Case Study 2: Combination Therapy in Acute Myeloid Leukemia
In preclinical models of acute myeloid leukemia, this compound was shown to induce apoptosis through endoplasmic reticulum stress pathways. When combined with standard chemotherapy agents, it exhibited enhanced anti-tumor effects compared to monotherapy. This suggests that this compound may serve as an effective adjunct therapy in treating resistant forms of leukemia.
Propriétés
Nom IUPAC |
NONE |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CWP232204; CWP 232204; CWP-232204. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.